Wolfram(IV)-chlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tungsten(IV) chloride has several scientific research applications, including:

Chemistry: It is used as a precursor for the preparation of highly conductive tungsten diselenide nanosheets.

Material Science: Tungsten(IV) chloride is utilized in the synthesis of various tungsten-based materials, including tungsten oxides and tungsten bronzes.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Optoelectronics and Semiconductor Materials: Tungsten(IV) chloride is employed in the preparation of optoelectronic and semiconductor materials.

Wirkmechanismus

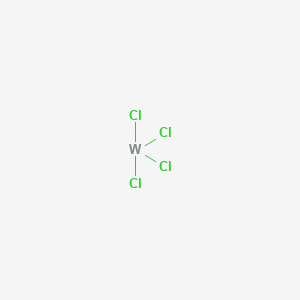

Tungsten(IV) chloride, also known as tungsten tetrachloride, is an inorganic compound with the formula WCl4 . It is a diamagnetic black solid and is of interest in research as one of a handful of binary tungsten chlorides .

Target of Action

Tungsten(IV) chloride is primarily used as a precursor reactant for the preparation of highly conductive tungsten diselenide nanosheets . The compound interacts with its targets to initiate a series of reactions that result in the formation of these nanosheets .

Mode of Action

Tungsten(IV) chloride is polymeric, consisting of linear chains of tungsten atoms each in octahedral geometry . Of the six chloride ligands attached to each tungsten center, four are bridging ligands . The compound’s interaction with its targets involves the reduction of tungsten(IV) chloride with sodium, yielding the ditungsten(III) heptachloride derivative .

Biochemical Pathways

It is known that the compound plays a role in the preparation of highly conductive tungsten diselenide nanosheets . This suggests that tungsten(IV) chloride may influence pathways related to conductivity and nanosheet formation.

Result of Action

The primary result of tungsten(IV) chloride’s action is the formation of highly conductive tungsten diselenide nanosheets . These nanosheets have potential applications in various fields, including electronics and materials science.

Action Environment

The action, efficacy, and stability of tungsten(IV) chloride can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, and pH. It is also worth noting that tungsten(IV) chloride is a highly reactive crystalline solid and can be corrosive , suggesting that its action and stability may be significantly influenced by its storage and handling conditions.

Biochemische Analyse

Biochemical Properties

Tungsten(IV) chloride may interact with various enzymes, proteins, and other biomolecules. For instance, tungsten-based nanoparticles have been found to disrupt multiple vital processes within bacterial cells, including cell wall synthesis, protein synthesis, DNA replication, and enzyme activity . Tungsten is also known to be an essential element in several bacterial and archaeal enzymes .

Cellular Effects

Tungsten(IV) chloride can have significant effects on various types of cells and cellular processes. For example, chronic oral tungsten exposure led to the accumulation of LAMP1-positive lysosomes in renal tubular epithelial cells, causing renal inflammation . In vitro, tungsten induced a similar inflammatory status in proximal tubule epithelial cells .

Molecular Mechanism

The molecular mechanism of Tungsten(IV) chloride involves its interactions with biomolecules. Like most binary metal halides, Tungsten(IV) chloride is polymeric, consisting of linear chains of tungsten atoms each in octahedral geometry . Reduction of Tungsten(IV) chloride with sodium yields the ditungsten(III) heptachloride derivative .

Dosage Effects in Animal Models

The effects of Tungsten(IV) chloride can vary with different dosages in animal models. For instance, in female Wistar rats, a 99% reduction in the activity of sulfite oxidase caused by drinking water containing tungsten led to the occurrence of mammary adenocarcinomas .

Metabolic Pathways

Tungsten(IV) chloride may be involved in various metabolic pathways. Tungsten is known to interfere with the absorption of molybdenum and increases its excretion with the urine . In molybdenum-dependent enzymes, tungsten is able to displace molybdenum, leading to an inhibition of the activities of several enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tungsten(IV) chloride is typically prepared by the reduction of tungsten hexachloride (WCl₆). Several reductants can be used for this purpose, including red phosphorus, tungsten hexacarbonyl, gallium, tin, and antimony. Among these, antimony is reported to be the most effective . The general reaction can be represented as: [ \text{WCl}_6 + \text{Sb} \rightarrow \text{WCl}_4 + \text{SbCl}_3 ]

Industrial Production Methods: In an industrial setting, tungsten(IV) chloride can be produced by reacting tungsten metal with chlorine gas at high temperatures (800-900°C). The process involves placing metal tungsten and chlorine into a reactor, where they react to form tungsten tetrachloride. The product is then collected through steps such as decompression and cooling .

Analyse Chemischer Reaktionen

Types of Reactions: Tungsten(IV) chloride undergoes various types of chemical reactions, including reduction, substitution, and complex formation.

Common Reagents and Conditions:

Reduction: Reduction of tungsten(IV) chloride with sodium yields the ditungsten(III) heptachloride derivative: [ 2 \text{WCl}_4 + 5 \text{THF} + 2 \text{Na} \rightarrow [\text{Na(THF)}_3][\text{W}_2\text{Cl}_7(\text{THF})_2] + \text{NaCl} ]

Substitution: Tungsten(IV) chloride can react with various ligands to form complexes.

Major Products Formed: The major products formed from these reactions include ditungsten(III) heptachloride and various tungsten-ligand complexes.

Vergleich Mit ähnlichen Verbindungen

- Tungsten(V) chloride (WCl₅)

- Tungsten hexachloride (WCl₆)

- Tungsten(IV) fluoride (WF₄)

Biologische Aktivität

Tungsten(IV) chloride (WCl₄) is an inorganic compound that has garnered interest in various fields, including materials science and biochemistry. While its primary applications are often industrial, emerging research highlights its biological activities and potential implications for health and disease. This article delves into the biological activity of WCl₄, examining its toxicity, interactions with biological systems, and potential therapeutic applications.

Tungsten(IV) chloride is characterized by its black solid form and diamagnetic properties. It is typically synthesized through the reduction of tungsten hexachloride using reductants such as red phosphorus or antimony:

The compound features a polymeric structure with linear chains of tungsten atoms in octahedral geometry, where four out of six chloride ligands act as bridging ligands .

Acute Toxicity

WCl₄ exhibits significant toxicity upon exposure. Key findings include:

- Ingestion Risks : Ingestion can lead to severe chemical burns in the gastrointestinal tract, with symptoms including diarrhea and potential circulatory collapse .

- Eye and Skin Irritation : Direct contact can cause severe burns to the eyes and skin irritation, with prolonged exposure resulting in dermatitis .

- Respiratory Effects : Inhalation of WCl₄ vapors may lead to respiratory tract irritation and chronic conditions such as bronchitis .

Long-term Exposure

Chronic exposure to tungsten compounds has been associated with adverse health effects, including lung function impairment and potential carcinogenicity. Studies suggest that tungsten accumulation occurs in organs such as the spleen, liver, and kidneys, raising concerns about long-term exposure effects on human health .

Enzymatic Role

Research indicates that tungsten can play a role in biological systems, particularly through its involvement in certain enzymatic processes. Tungstoenzymes have been identified that catalyze redox reactions, essential for various metabolic pathways in microorganisms. Notably, hyperthermophilic archaea are obligately tungsten-dependent organisms that utilize tungsten-containing enzymes for their metabolic functions .

Antiviral Activity

Recent studies have explored the antiviral properties of tungsten compounds, including WCl₄. Polytungstosilicate heteropoly compounds have demonstrated broad-spectrum antiviral activity against various DNA and RNA viruses. Mechanisms proposed include:

- Blocking Viral Entry : Tungsten compounds may act as physical barriers at the cellular level, preventing viral adsorption and penetration.

- Induction of Interferon : Certain tungsten compounds have shown the ability to induce interferon-gamma production, enhancing the immune response against viral infections .

Case Studies

- Tungsten in Microbial Systems : A study highlighted the role of tungsten-dependent enzymes in Methanobacterium formicicum, showcasing how tungsten facilitates critical biochemical reactions necessary for microbial survival in extreme environments .

- Antiviral Efficacy : In vitro experiments demonstrated that polytungstosilicate compounds inhibited murine leukemia sarcoma virus effectively while exhibiting low cytotoxicity against host cells. This suggests a promising avenue for developing antiviral therapies based on tungsten chemistry .

Eigenschaften

IUPAC Name |

tetrachlorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.W/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUIDGQAIILFBW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[W](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WCl4, Cl4W | |

| Record name | tungsten(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158866 | |

| Record name | (T-4)-Tungsten chloride (WCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-13-8 | |

| Record name | Tungsten chloride (WCl4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (T-4)-Tungsten chloride (WCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten(IV) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tungsten Tetrachloride?

A1: Tungsten Tetrachloride has the molecular formula WCl4 and a molecular weight of 325.64 g/mol.

Q2: What is the structure of Tungsten Tetrachloride?

A2: Tungsten Tetrachloride exists in both crystalline and amorphous forms. The crystalline form consists of a polymer of opposite-edge-sharing bioctahedra with alternating short and long Tungsten-Tungsten distances []. This structure was determined using single-crystal X-ray diffractometry [].

Q3: Is there spectroscopic data available for Tungsten Tetrachloride?

A3: Yes, Tungsten chloride pentafluoride, a related compound, has been studied using NMR and infrared spectroscopy []. Additionally, electronic absorption spectroscopy has been used to investigate the speciation of Tungsten in alkali chloride melts, providing insight into the behavior of Tungsten(IV) chloro species [].

Q4: How stable is Tungsten Tetrachloride?

A4: Tungsten Tetrachloride exhibits thermal instability, readily undergoing disproportionation reactions at elevated temperatures. For instance, heating Tungsten Tetrachloride in a closed vessel leads to its disproportionation into Tungsten pentachloride and a Tungsten chloride species with an empirical formula of WCl2.6 [].

Q5: Are there any specific material compatibility concerns with Tungsten Tetrachloride?

A5: Tungsten Tetrachloride is highly reactive and sensitive to moisture. It reacts readily with water and oxygen. Therefore, it should be handled under inert conditions using appropriate techniques and materials.

Q6: Does Tungsten Tetrachloride have any known catalytic applications?

A6: Yes, Tungsten Tetrachloride has been shown to promote the oxidative coupling of carbon dioxide and ethylene at ambient temperatures, leading to the formation of tetrakis(trimethylphosphite)tungsten acrylate hydride complexes []. This reaction holds potential for the reductive functionalization of carbon dioxide into valuable chemicals like methyl acrylate [].

Q7: How does Tungsten Tetrachloride facilitate the coupling of carbon dioxide and ethylene?

A7: The reaction proceeds through the formation of an intermediate complex, trans-tetrakis(trimethylphosphite)tungsten bis(ethylene), generated by the alkali metal reduction of Tungsten Tetrachloride in the presence of trimethylphosphite and ethylene []. This complex facilitates the oxidative coupling, resulting in the incorporation of carbon dioxide into the acrylate hydride complexes [].

Q8: What are some methods for synthesizing Tungsten Tetrachloride?

A8: Tungsten Tetrachloride can be synthesized by several methods:

- Reduction of Tungsten Hexachloride: This can be achieved using various reducing agents like mercury [], bismuth [], antimony [], red phosphorus [], or tin in solution [].

Q9: How does the choice of reducing agent influence Tungsten Tetrachloride synthesis?

A9: Different reducing agents result in varying yields and purity of Tungsten Tetrachloride. For instance, tin reduction in 1,2-dichloroethane produces highly reactive Tungsten Tetrachloride powder in high yield []. Each method presents advantages and disadvantages in terms of safety, efficiency, and product purity.

Q10: What are some notable reactions of Tungsten Tetrachloride?

A10: Tungsten Tetrachloride readily forms complexes with various ligands:

- Diethyl Ether: It forms a bis-adduct complex, trans-tetrachloridobis(diethyl ether)tungsten(IV), characterized by X-ray crystallography [].

- N-heterocyclic carbenes (NHCs): Tungsten Tetrachloride reacts with NHCs like IMes, IDipp, and IiPrMe to form both bis-NHC and mono-NHC complexes []. These complexes have been further derivatized by reacting with cyclic (alkyl)(amino)carbenes and other two-electron donor ligands [].

- Phosphines: Tungsten Tetrachloride reacts with trimethylphosphite in the presence of ethylene to form trans-tetrakis(trimethylphosphite)tungsten bis(ethylene) [].

Q11: Does Tungsten Tetrachloride have applications in material science?

A11: Yes, Tungsten Tetrachloride serves as a precursor for synthesizing Tungsten oxide nanoparticles []. These nanoparticles find applications in various fields, including catalysis, electronics, and energy storage.

Q12: How are Tungsten oxide nanoparticles prepared from Tungsten Tetrachloride?

A12: Tungsten oxide nanoparticles can be synthesized through a wet chemical method using Tungsten Tetrachloride and natural microfibrous inorganic clay (sepiolite) as starting materials []. The process involves the precipitation of Tungsten oxide species onto sepiolite under basic conditions followed by thermal treatment []. This method offers a cost-effective and environmentally friendly approach to producing Tungsten oxide nanoparticles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.